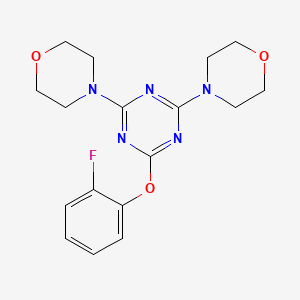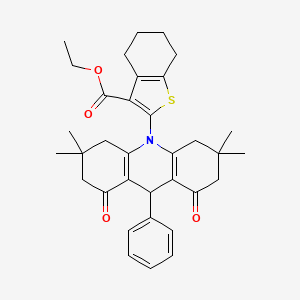![molecular formula C23H30N2O2S B6055976 N-({1-[2-(cyclopentyloxy)benzyl]-3-piperidinyl}methyl)-2-thiophenecarboxamide](/img/structure/B6055976.png)
N-({1-[2-(cyclopentyloxy)benzyl]-3-piperidinyl}methyl)-2-thiophenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-({1-[2-(cyclopentyloxy)benzyl]-3-piperidinyl}methyl)-2-thiophenecarboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as CP-122,288 and is a member of the piperidine class of compounds. CP-122,288 has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a range of fields.
Mecanismo De Acción
The mechanism of action of CP-122,288 is complex and not fully understood. The compound has been shown to interact with a variety of receptors, including dopamine receptors, serotonin receptors, and adrenergic receptors. The specific effects of CP-122,288 on these receptors vary depending on the receptor subtype and the concentration of the compound.
Biochemical and Physiological Effects:
CP-122,288 has been shown to have a variety of biochemical and physiological effects. The compound has been shown to modulate the release of neurotransmitters such as dopamine and serotonin, and to affect the activity of ion channels and transporters. CP-122,288 has also been shown to have effects on cardiovascular function, including changes in blood pressure and heart rate.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using CP-122,288 in lab experiments is its selectivity for certain receptors. The compound has been shown to have high affinity for dopamine D3 receptors, making it a valuable tool for studying these receptors. However, one limitation of using CP-122,288 is its relatively low potency compared to other compounds that target the same receptors. This can make it difficult to achieve the desired effects at low concentrations.
Direcciones Futuras
There are many potential future directions for research on CP-122,288. One area of interest is the development of more potent and selective compounds that target the same receptors as CP-122,288. Another area of interest is the use of CP-122,288 in studies of drug addiction and other neurological disorders. Finally, there is potential for the use of CP-122,288 in the development of new drugs for the treatment of cardiovascular disease.
Métodos De Síntesis
The synthesis of CP-122,288 is a complex process that involves multiple steps. The starting material for the synthesis is 2-thiophenecarboxylic acid, which is reacted with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with N-(2-bromobenzyl)-3-piperidinemethanol to form the intermediate compound. Finally, the intermediate is reacted with cyclopentanol to form CP-122,288.
Aplicaciones Científicas De Investigación
CP-122,288 has been used in a variety of scientific research applications, including studies of the central nervous system, cardiovascular system, and immune system. The compound has been shown to have both agonist and antagonist activity at various receptors, making it a valuable tool for studying the mechanisms of action of these receptors.
Propiedades
IUPAC Name |
N-[[1-[(2-cyclopentyloxyphenyl)methyl]piperidin-3-yl]methyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O2S/c26-23(22-12-6-14-28-22)24-15-18-7-5-13-25(16-18)17-19-8-1-4-11-21(19)27-20-9-2-3-10-20/h1,4,6,8,11-12,14,18,20H,2-3,5,7,9-10,13,15-17H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRGOWGZHYBVEPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=CC=CC=C2CN3CCCC(C3)CNC(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[1-[(2-cyclopentyloxyphenyl)methyl]piperidin-3-yl]methyl]thiophene-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2'-(1,6-dioxo-1,6-hexanediyl)bis[N-(4-ethoxyphenyl)hydrazinecarbothioamide]](/img/structure/B6055905.png)
![N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B6055911.png)
![N,N-diethyl-1-[(3,6,7-trimethyl-1-benzofuran-2-yl)carbonyl]-3-piperidinecarboxamide](/img/structure/B6055931.png)
![methyl 5-ethyl-2-[({2-[(5-methyl-3-thienyl)carbonyl]hydrazino}carbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B6055933.png)
![(2E)-N-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-3-(1-methyl-1H-pyrazol-4-yl)acrylamide](/img/structure/B6055937.png)
![2-[2-(2,6-dichlorophenoxy)propanoyl]-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide](/img/structure/B6055945.png)
![2-(3-cyclohexen-1-ylmethyl)-1-cyclohexyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B6055954.png)

![N-(2,6-difluorobenzyl)-2-[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6055965.png)
![2-{4-[1-(tetrahydro-2H-pyran-4-yl)-3-pyrrolidinyl]-1-piperidinyl}pyrimidine](/img/structure/B6055966.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-1-(3-butenoyl)prolinamide](/img/structure/B6055970.png)
![4-(3,4-difluorophenyl)-1,3-dimethyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6055987.png)
